Antifungal agent 85

Antibacterial Drug Discovery MRSA Therapy Minimum Inhibitory Concentration (MIC)

Choose Antifungal agent 85 (compound 24f) as a superior, non-interchangeable lead for antibacterial research. Unlike its parent compound etrasimod, which induces rapid resistance, this potent antibacterial shows a complete lack of resistance induction in S. aureus. It delivers superior potency against MRSA and E. faecalis (MIC 2.5–5 μM) and quantifiable synergy with gentamicin (FICI ≤0.5), enabling dose-reduction strategies. Its in vivo efficacy is validated in a C. elegans model, providing a reliable benchmark for novel agent evaluation.

Molecular Formula C23H22F3NO3
Molecular Weight 417.4 g/mol
Cat. No. B12386927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 85
Molecular FormulaC23H22F3NO3
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC(=C4)C(=O)O)C(F)(F)F
InChIInChI=1S/C23H22F3NO3/c24-23(25,26)19-10-14(6-8-18(19)15-4-2-1-3-5-15)13-30-17-7-9-20-16(11-17)12-21(27-20)22(28)29/h6-12,15,27H,1-5,13H2,(H,28,29)
InChIKeyQFVAQJVBLPDSCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 85 Procurement Guide: Core Identity & Primary Research Context


Antifungal agent 85, chemically designated as compound 24f, is an indole-derived synthetic small molecule originally developed as a derivative of the immunomodulatory drug candidate etrasimod [1]. It is characterized by a molecular formula of C23H22F3NO3 and a molecular weight of 417.4 g/mol . The compound is notable for being identified as the most potent antibacterial agent within a synthesized library of 32 etrasimod derivatives, demonstrating significant activity specifically against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1].

Why Antifungal Agent 85 Cannot Be Replaced by Etrasimod or Generic Analogs


Despite its name, Antifungal agent 85 (compound 24f) is an antibacterial agent, and its performance profile is tightly linked to a specific structural optimization within the etrasimod chemotype. Generic substitution with the parent compound, etrasimod, or closely related indole derivatives is scientifically unsound due to substantial differences in key performance metrics. Notably, while etrasimod induces rapid resistance development in S. aureus after only 10 days of exposure, compound 24f demonstrates a complete lack of resistance induction, a critical differentiator for long-term therapeutic or experimental applications [1]. Furthermore, the antibacterial potency of 24f (MIC of 2.5–5 μM) is superior to that of its cyclopentyl analog 24e (MIC of 5–10 μM) and the earlier lead compound 24a (MIC of 20 μM) against key pathogens like MRSA, highlighting the non-interchangeable nature of these structurally similar molecules [1].

Quantitative Evidence for Selecting Antifungal Agent 85 Over Closest Analogs


Enhanced Antibacterial Potency Against Multidrug-Resistant Gram-Positive Pathogens

Antifungal agent 85 (compound 24f) demonstrates superior antibacterial potency compared to its parent compound, etrasimod, and key structural analogs. Against S. aureus ATCC 25923, compound 24f exhibits an MIC of 5 μM, while etrasimod has an MIC range of 5–10 μM [1]. This improvement is more pronounced when compared to other indole derivatives: compound 24a, which has a cyclopentyl group instead of a cyclohexyl group, shows a significantly higher MIC of 20 μM [1]. The potency advantage of 24f extends to clinically relevant resistant strains, where it maintains MIC values of 2.5–5 μM against both methicillin-resistant S. aureus (MRSA) and Enterococcus faecalis, confirming its broad-spectrum activity against Gram-positive threats [1].

Antibacterial Drug Discovery MRSA Therapy Minimum Inhibitory Concentration (MIC) Etrasimod Derivatives

Complete Abrogation of Acquired Antibacterial Resistance Development

A critical and quantifiable advantage of Antifungal agent 85 (compound 24f) over its parent compound, etrasimod, is its inability to induce resistance in S. aureus. In a serial passage resistance development assay, S. aureus ATCC 25923 exposed to etrasimod at sub-MIC concentrations (0.5× MIC) rapidly acquired resistance, showing a significant increase in MIC after 10 days of exposure [1]. In stark contrast, the same experimental protocol applied to compound 24f resulted in no change in MIC over the same period, indicating a complete absence of resistance induction [1]. This phenomenon was not attributable to differences in membrane activity, as neither compound was found to affect S. aureus cell membranes [1].

Antimicrobial Resistance (AMR) Resistance Development Assay Etrasimod Derivative S. aureus

Synergistic Activity with Gentamicin Against Key Gram-Positive Pathogens

Antifungal agent 85 (compound 24f) exhibits a clear synergistic antibacterial effect when combined with the aminoglycoside antibiotic gentamicin. Checkerboard microdilution assays revealed a synergistic interaction between 24f and gentamicin against S. aureus ATCC 25923, MRSA, and E. faecalis, with a calculated Fractional Inhibitory Concentration Index (FICI) of ≤0.5 for all three strains [1]. This quantifiable synergy indicates that the combined effect of the two compounds is greater than the sum of their individual activities, a property not reported for the parent compound etrasimod in the same study [1].

Combination Therapy Drug Synergy Gentamicin S. aureus MRSA

Rapid Bactericidal Activity and In Vivo Efficacy Confirmation

Antifungal agent 85 (compound 24f) not only inhibits bacterial growth but acts as a rapid bactericidal agent. Time-kill kinetic studies against S. aureus ATCC 25923 showed that compound 24f at concentrations of 1× and 4× MIC reduced the bacterial inoculum by ≥3 log10 CFU/mL within 2-4 hours of exposure [1]. This rapid bactericidal action is superior to the more gradual effect observed with many standard-of-care antibiotics. Crucially, this in vitro potency was corroborated in a live infection model. In a Caenorhabditis elegans model infected with S. aureus and MRSA, treatment with compound 24f resulted in a significant increase in nematode survival compared to untreated controls, confirming its in vivo antibacterial activity [1].

Bactericidal Kinetics Time-Kill Assay Caenorhabditis elegans Model In Vivo Efficacy

Favorable In Vitro Safety Profile Compared to Clinical Antibiotics

Antifungal agent 85 (compound 24f) demonstrates a low toxicity profile in vitro, which is quantifiably comparable to or better than established clinical antibiotics. In cytotoxicity assays against human embryonic kidney (HEK293) cells, the 50% cytotoxic concentration (CC50) for 24f was >100 μM [1]. This translates to a selectivity index (SI = CC50/MIC) of >20 for S. aureus, a value similar to that of vancomycin (SI >20) [1]. Furthermore, hemolytic activity against human red blood cells was minimal, with less than 10% hemolysis observed even at concentrations up to 100 μM, a value comparable to that of vancomycin [1].

Cytotoxicity Hemolytic Activity Selectivity Index In Vitro Toxicology

High-Value Research & Industrial Applications for Antifungal Agent 85 Based on Validated Evidence


Lead Optimization Programs Targeting Multidrug-Resistant Gram-Positive Infections

The demonstrated superior potency of Antifungal agent 85 against MRSA and E. faecalis (MIC of 2.5–5 μM) and its synergistic effect with gentamicin (FICI ≤0.5) make it an ideal lead compound for medicinal chemistry campaigns. Research teams focused on developing new therapies for drug-resistant infections can use this compound as a validated starting point for further structure-activity relationship (SAR) studies, leveraging its established advantages over the parent etrasimod scaffold [1].

Academic Studies on Non-Traditional Antibacterial Mechanisms and Resistance Mitigation

The unique property of Antifungal agent 85 to completely abrogate the development of resistance in S. aureus, a stark contrast to etrasimod's rapid resistance induction, positions it as a critical tool for academic research. Scientists investigating the fundamental mechanisms of antimicrobial resistance (AMR) and strategies to evade it can utilize this compound as a model agent. Its lack of membrane activity further suggests a distinct, non-disruptive mechanism of action that warrants detailed investigation [1].

Preclinical Development of Combination Antibacterial Therapies

The quantifiable synergy between Antifungal agent 85 and gentamicin provides a strong rationale for its inclusion in preclinical combination therapy studies. Development teams can explore fixed-dose combinations aimed at reducing the required dose of gentamicin, thereby potentially lowering the risk of nephrotoxicity. This evidence-based combination strategy offers a pathway to address both efficacy against resistant pathogens and improved safety profiles in advanced preclinical models [1].

In Vivo Efficacy Validation Using the C. elegans Infection Model

The confirmed in vivo efficacy of Antifungal agent 85 in a Caenorhabditis elegans infection model serves as a powerful, cost-effective intermediate step before mammalian studies. Research groups can use this compound as a positive control or benchmark in their own C. elegans assays to evaluate new antibacterial candidates. Its established activity in this model provides a reliable baseline for comparing the performance of novel agents against S. aureus and MRSA infections in a whole-organism context [1].

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